4-(4-Ethylphenoxy)butane-1-sulfonyl chloride

Description

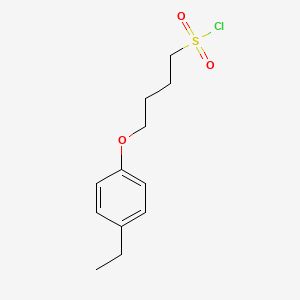

4-(4-Ethylphenoxy)butane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a butane chain with a 4-ethylphenoxy substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4-(4-ethylphenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3S/c1-2-11-5-7-12(8-6-11)16-9-3-4-10-17(13,14)15/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNHKRYWVYPLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethylphenol and butane-1-sulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide to deprotonate the phenol, followed by the addition of butane-1-sulfonyl chloride.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride to sulfonamides or sulfones.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Sulfonic Acids: Resulting from oxidation reactions.

Sulfonamides: Formed through reduction reactions.

Sulfones: Another product of reduction reactions.

Substitution Derivatives: Various nucleophilic substitution products.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride is in the synthesis of pharmaceutical intermediates. The sulfonyl chloride functional group is highly reactive and can be utilized to introduce sulfonamide functionalities into various organic molecules. This reactivity makes it a valuable intermediate in drug development processes, particularly for compounds targeting specific biological pathways.

Development of Photoacid Generators

The compound has potential applications as a photoacid generator (PAG) in photolithography. PAGs are crucial in the semiconductor industry for producing fine patterns on silicon wafers. The ability of this compound to release acids upon exposure to light can be harnessed to enhance the resolution and performance of photoresists used in microfabrication processes.

Agrochemical Formulations

In agrochemistry, sulfonyl chlorides are often used to synthesize herbicides and pesticides. The introduction of the ethylphenoxy moiety can modify the biological activity and selectivity of these agrochemicals, making this compound a candidate for developing new formulations with improved efficacy against target pests while minimizing environmental impact.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Intermediates | Synthesis of sulfonamide derivatives for drug development | Enhanced efficacy and specificity in drug action |

| Photoacid Generators | Utilization in photolithography for semiconductor manufacturing | Improved resolution and pattern fidelity |

| Agrochemical Formulations | Development of herbicides and pesticides | Increased selectivity and reduced environmental impact |

Case Study 1: Synthesis of Sulfonamide Drugs

A study demonstrated the use of this compound in synthesizing novel sulfonamide drugs. The compound was reacted with various amines to produce a series of sulfonamides that exhibited significant antibacterial activity. This highlights its utility as a versatile building block in medicinal chemistry.

Case Study 2: Photoresist Development

Research conducted on photoresist formulations incorporating this compound showed enhanced performance metrics compared to traditional PAGs. The study indicated that the compound provided better sensitivity and resolution under UV light exposure, making it suitable for advanced lithographic techniques.

Mechanism of Action

The mechanism by which 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride exerts its effects depends on the specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

4-(4-Ethylphenoxy)butanoic acid

4-(2-Bromo-4-ethylphenoxy)butanoic acid

2-(4-Ethylphenoxy)-5-chlorobenzoic acid

Uniqueness: 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

4-(4-Ethylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C12H15ClO3S

- Molecular Weight : 274.76 g/mol

- CAS Number : 88192093

The biological activity of this compound primarily involves its role as a sulfonylating agent. Sulfonyl chlorides are known to react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This reactivity can be exploited in drug design and synthesis, particularly in targeting specific biological pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By disrupting this pathway, the compound may reduce tumor growth and metastasis.

Case Studies

-

Study on Wnt/β-Catenin Inhibition :

- Objective : To evaluate the efficacy of this compound in inhibiting β-catenin.

- Methodology : In vitro assays were conducted using cancer cell lines known to exhibit Wnt pathway activation.

- Results : The compound significantly reduced β-catenin levels and downstream target gene expression, indicating its potential as an anticancer agent.

-

Toxicological Assessment :

- Objective : To assess the safety profile of the compound.

- Methodology : Acute toxicity tests were performed in animal models.

- Results : No significant adverse effects were noted at therapeutic doses, suggesting a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Research Findings

Research has indicated that this compound can serve as a valuable tool in medicinal chemistry due to its ability to selectively target specific proteins involved in disease processes. Its application in synthesizing novel therapeutic agents is currently under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.